3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline
Description
Properties
IUPAC Name |
3-hydroxy-7-methyl-3-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-5-3-2-4-6-7(5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPZZQLUZGRKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561134 | |
| Record name | 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128350-90-3 | |
| Record name | 3-Hydroxy-7-methyl-3-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard-Mediated Carbonyl Addition
A plausible route involves the use of Grignard reagents to construct the indoline skeleton. For example, 3-benzyloxy-2-methylbenzoic acid (a precursor in HIV protease inhibitor synthesis) is prepared via a Grignard reaction between (3-benzyloxy-2-methylphenyl)magnesium chloride and CO₂. Adapting this strategy:
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Synthesis of a trifluoromethyl-substituted Grignard reagent : Reacting 3-chloro-2-(trifluoromethyl)phenol with benzyl chloride could yield a protected intermediate.
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Carbonyl insertion : Treatment with CO₂ under controlled conditions forms the carboxylic acid intermediate.
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Cyclization : Intramolecular esterification or amide formation could close the indoline ring.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | BnCl, K₂CO₃, DMF, 80°C | 78 | 92 |
| 2 | CO₂, THF, −78°C | 65 | 88 |
| 3 | H₂SO₄, reflux | 72 | 95 |
Hydrogenolysis and Oxidation
Following cyclization, hydrogenolysis removes protecting groups (e.g., benzyl ethers). Subsequent oxidation of the 2-position alcohol to a ketone could employ Jones reagent or Swern conditions.
Nitration and Reduction Pathway
Nitration of Trifluoromethyl-Substituted Arenes
The nitration of benzotrifluoride derivatives, as demonstrated in the synthesis of 2-methyl-3-trifluoromethyl aniline, offers insights into regioselective functionalization. For the target compound:
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Nitration : Introduce a nitro group at the 7-position using HNO₃/H₂SO₄.
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Methylation : Install the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.
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Reduction : Convert the nitro group to an amine using catalytic hydrogenation.
Optimization Insights :
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Excess nitric acid (>1.3 eq) increases dinitration byproducts.
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Lithium diisopropylamide (LDA) enhances methylation efficiency.
Radical Trifluoromethylation Strategies
Copper-Mediated C–H Activation
Recent advances in C–H functionalization enable direct trifluoromethylation. A copper catalyst with Togni’s reagent (CF₃+) could introduce the trifluoromethyl group at the 3-position.
Photoredox Catalysis
Visible-light-driven reactions using Ru(bpy)₃²⁺ and a trifluoromethyl source (e.g., Umemoto’s reagent) offer mild conditions for late-stage trifluoromethylation.
Oxidation and Hydroxylation Techniques
Ketone Formation via Oppenauer Oxidation
Secondary alcohols at the 2-position can be oxidized to ketones using aluminum isopropoxide and acetone.
Hydroxylation via Epoxide Ring Opening
Epoxidation of a double bond adjacent to the 3-position, followed by acid-catalyzed ring opening, could install the hydroxyl group.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Grignard/Cyclization | High regiocontrol | Multi-step purification | 60–75 |
| Nitration/Reduction | Scalable | Hazardous nitration conditions | 70–85 |
| Radical CF₃ Addition | Late-stage functionalization | Requires specialized catalysts | 50–65 |
Chemical Reactions Analysis
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroxy derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline can be compared with other similar compounds, such as:
3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline: Similar in structure but with a different position of the methyl group, leading to variations in reactivity and biological activity.
3-Hydroxy-2-oxo-3-trifluoromethylindoline: Lacks the methyl group, which may affect its chemical properties and applications.
2-Oxo-3-trifluoromethylindoline: Lacks the hydroxy group, resulting in different reactivity and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
This compound features a unique trifluoromethyl group, which enhances its biological activity compared to similar compounds. The presence of the hydroxy and oxo groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various cellular processes by binding to molecular targets involved in metabolic pathways. For example, it may inhibit enzymes that are critical for cancer cell proliferation or microbial growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, leading to cell death .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis via ROS generation |
| TC32 (Ewing's) | 20.0 | Inhibition of cell growth |
| HuTu-80 (Gastro) | 40.0 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have reported significant inhibition zones in bacterial cultures treated with this compound, suggesting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Summary
| Pathogen | Inhibition Zone (mm) | Concentration Tested (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 7 | 100 |
| Escherichia coli | 6 | 100 |
| Pseudomonas aeruginosa | 5 | 100 |
Case Studies
- Ewing's Sarcoma Treatment : A study evaluated the antiproliferative effects of this compound on Ewing's sarcoma cell lines. The results indicated a GI50 value of 20 μM, demonstrating its potential as a therapeutic agent against this aggressive cancer type .
- Apoptosis Induction in Gastrointestinal Cells : In HuTu-80 cells, treatment with the compound led to increased late-stage apoptosis at concentrations around IC50 values of 40 μM. This effect was correlated with mitochondrial dysfunction and elevated ROS levels .
Q & A
Q. What are the key synthetic routes for synthesizing 3-Hydroxy-2-oxo-3-trifluoromethyl-7-methylindoline?
- Methodological Answer: The synthesis typically involves multi-step reactions, including indoline core formation followed by functionalization. For example, palladium-catalyzed coupling (e.g., Pd(II) acetate with silver carbonate) can introduce trifluoromethyl groups, while hydroxylation may be achieved via oxidation or hydroxyl-group retention during ring closure. Solvent selection (e.g., DMF) and temperature control are critical for yield optimization. Chromatographic purification (e.g., silica gel column) is often required to isolate intermediates and final products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous spatial configuration (e.g., spiro compounds in related indoline derivatives) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.
- Avoid exposure to moisture or incompatible reagents (e.g., strong oxidizers).
- Follow guidelines from safety data sheets (SDS), including emergency eyewash procedures for accidental contact .
Advanced Research Questions
Q. How can reaction yields be optimized during trifluoromethyl group introduction?
- Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) with ligands like triphenylphosphine to enhance coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C to 100°C) balances reaction rate and side-product suppression.
- Post-Reaction Quenching : Use aqueous workup (e.g., NaHCO) to neutralize acidic byproducts .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer:
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 7-trifluoromethylindoline derivatives).
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals or confirm connectivity.
- Dynamic Exchange Detection : Variable-temperature NMR to identify tautomeric or conformational equilibria (common in hydroxylated indolines) .
Q. What strategies are effective for evaluating the biological activity of derivatives?
- Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., HIV-1 reverse transcriptase for trifluoromethyl indoles) using fluorescence-based inhibition assays.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications.
- Resistance Profiling : Test derivatives against drug-resistant strains to assess therapeutic potential .
Q. How can regioselectivity challenges in hydroxylation or methylation be addressed?
- Methodological Answer:
- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to control hydroxylation/methylation sites.
- Protecting Group Strategy : Temporary protection of reactive hydroxyl groups during trifluoromethylation.
- Radical-Mediated Reactions : Employ N-bromosuccinimide (NBS) or AIBN for selective functionalization .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results in related indoline derivatives?
- Methodological Answer:
- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Impurity Profiling : Use HPLC-MS to rule out contaminant-induced toxicity.
- Solvent Controls : Ensure DMSO or other carriers do not artifactually suppress cell viability .
Q. Why do NMR spectra show unexpected peaks post-synthesis?
- Methodological Answer:
- Byproduct Identification : Compare retention times (HPLC) or fragmentation patterns (MS/MS) with synthetic byproducts.
- Deuterated Solvent Effects : Confirm solvent peaks (e.g., residual DMSO-d) are not misinterpreted.
- Dynamic Processes : Assess for rotamers or keto-enol tautomerism via temperature-dependent NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
